molecular formula C20H22O2 B1608432 1,4-Bis(4-vinylphenoxy)butane CAS No. 112309-98-5

1,4-Bis(4-vinylphenoxy)butane

Cat. No. B1608432
CAS RN: 112309-98-5
M. Wt: 294.4 g/mol
InChI Key: RAPXVKLHABTPOM-UHFFFAOYSA-N
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Description

1,4-Bis(4-vinylphenoxy)butane, commonly known as BVBP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BVBP is a bifunctional monomer that is widely used in the synthesis of polymers, which have diverse applications in various fields such as biomedicine, electronics, and materials science.

Scientific Research Applications

Synthesis and Material Science

  • Synthesis Methodology

    A novel method for synthesizing 1,4-bis(4′-vinylphenoxy)butane has been developed, starting from 4-hydroxyacetophenone, leading to higher yields under mild reaction conditions. This compound, as a bivinyl crosslinker, can be copolymerized with styrene, resulting in a gel-type resin with enhanced swelling characteristics (Fan Yun-ge, 2006).

  • Crystal Structure Analysis

    The crystal structure of a related compound, 1,4-Bis(p-bromophenoxy) butane, was determined using single-crystal X-ray analysis. This research provides valuable insights into the molecular conformation and spatial arrangement, which are crucial for understanding the material properties (Toshihiko Ishikawa et al., 1971).

  • Development of Poly(ether–ester–imide)s

    1,4-Bis(4-vinylphenoxy)butane has been utilized in the synthesis of new thermally stable and organosoluble poly(ether–ester–imide)s. These materials demonstrate promising characteristics like good inherent viscosities and are valuable for various industrial applications (K. Faghihi et al., 2011).

  • Advanced Resin Development

    Research into renewable thermosetting resins derived from eugenol has led to the synthesis of a renewable bisphenol, closely related to this compound. These resins exhibit high thermal stability and low water uptake, making them suitable for use in harsh environmental conditions like maritime environments (B. Harvey et al., 2014).

properties

IUPAC Name

1-ethenyl-4-[4-(4-ethenylphenoxy)butoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-3-17-7-11-19(12-8-17)21-15-5-6-16-22-20-13-9-18(4-2)10-14-20/h3-4,7-14H,1-2,5-6,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPXVKLHABTPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397255
Record name 1,4-Bis(4-vinylphenoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112309-98-5
Record name 1,4-Bis(4-vinylphenoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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